molecular formula C12H11F3N2O2 B3007272 3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione CAS No. 58534-61-5

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione

Cat. No.: B3007272
CAS No.: 58534-61-5
M. Wt: 272.227
InChI Key: QXNTVEFIHAGSDS-UHFFFAOYSA-N
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Description

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione is a useful research compound. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.227. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione and its derivatives are involved in various synthesis processes. For example, a study details the synthesis of compounds like 3-(4-methyl-1,3-dithiol-2-ylidene)pentane-2,4-dione, demonstrating the compound's role in forming new chemical entities through reactions such as condensation with arylaldehydes (Zhang Li-jian, 2006).
  • Another study investigates the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, including variations of pentane-2,4-dione. This highlights the utility of the compound in forming complex structures with potential applications in various fields (K. Mahmudov et al., 2011).

Catalytic and Inhibition Properties

  • This compound derivatives have been studied for their inhibitory effects on copper corrosion in nitric acid solutions. The compounds significantly decrease corrosion rates, suggesting their potential as protective agents in industrial applications (A. Fiala et al., 2007).

Spectroscopic and Structural Analysis

  • Investigations into the nitro group shift in phenylhydrazo-β-diketone derivatives, including variations of pentane-2,4-dione, have been carried out. These studies are crucial for understanding the structural dynamics and properties of these compounds, which can have implications in material science and chemistry (M. N. Kopylovich et al., 2011).
  • Quantum-chemical calculations and spectroscopic studies have been conducted on variants of pentane-2,4-dione to understand their structural and tautomeric characteristics. Such studies aid in the development of novel compounds with specific desired properties (A. Maharramov et al., 2010).

Applications in Material Science

  • The compound and its derivatives are used in the synthesis of new materials and chemical structures. For example, studies on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives show its potential in creating new substances with potential biological activities (A. P. Yengoyan et al., 2019).
  • Laser pyrolysis studies of β-diketonate chemical vapour deposition precursors, including derivatives of pentane-2,4-dione, demonstrate its importance in the field of material science and engineering (D. K. Russell & A. Yee, 2005).

Safety and Hazards

The safety information available indicates that this compound may present hazards, as suggested by the GHS07 pictogram . The specific hazard statements and precautionary statements were not provided in the available resources . For detailed safety and hazard information, one should refer to the compound’s Material Safety Data Sheet (MSDS).

Mechanism of Action

Target of Action

The primary targets of the compound “3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is hypothesized that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Pharmacokinetics

Given its molecular weight of 27223 , it is likely to have good oral bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Properties

IUPAC Name

(E)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7+,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVDHXZGQRRVNO-HOYLCWDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\N=NC1=CC=CC(=C1)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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